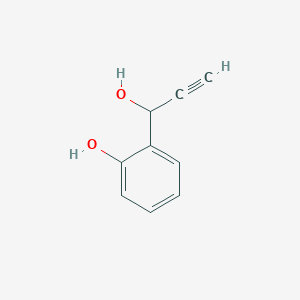

2-(1-Hydroxy-2-propyn-1-yl)phenol

Description

Significance within Organic Synthesis and Chemical Transformations

2-(1-Hydroxy-2-propyn-1-yl)phenol, a type of ortho-alkynylphenol, is a highly valuable intermediate in organic synthesis, primarily due to the strategic placement of its functional groups. rsc.org The proximate hydroxyl and propargyl alcohol moieties enable a range of intramolecular reactions, making it a powerful precursor for the synthesis of various oxygen-containing heterocyclic compounds. rsc.org These scaffolds, such as benzofurans and chromenes, are prevalent in many biologically active molecules and natural products. acs.orgacs.org

The reactivity of this compound can be selectively tuned by the choice of reaction conditions. For instance, base-promoted reactions tend to favor a 5-exo-dig cyclization to yield 2-substituted benzofurans. rsc.org Conversely, employing cationic gold catalysts can steer the reaction towards a 6-endo-dig cyclization, resulting in the formation of chromenes. rsc.org This divergent reactivity underscores the compound's role as a strategic starting material for diversity-oriented synthesis. rsc.org

Furthermore, the propargylic alcohol group itself is a versatile functional handle. It can undergo a variety of transformations, including oxidation to the corresponding ketone, rearrangements like the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds, and substitution reactions. researchgate.netnih.govresearchgate.net The terminal alkyne also participates in numerous coupling and addition reactions, further expanding the synthetic utility of the parent molecule. rawsource.com

Historical Context of Propargylic Alcohol and Phenolic Compounds in Chemical Research

The two core components of this compound—propargylic alcohols and phenols—have deep roots in the history of chemical research.

Phenolic compounds , with the simplest member being phenol (B47542) (carbolic acid), have been known since the 19th century when they were first isolated from coal tar. guidechem.com Phenol gained historical prominence through the work of Joseph Lister, who pioneered its use as an antiseptic in surgery in the 1860s, dramatically reducing mortality from infections. guidechem.combritannica.com Industrially, the development of the Bakelite plastic from phenol and formaldehyde (B43269) in the early 20th century marked a pivotal moment in materials science. wikipedia.org The cumene (B47948) process, developed for the large-scale synthesis of phenol, remains a cornerstone of the modern chemical industry. guidechem.combritannica.com

Propargylic alcohols , characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, are also fundamental building blocks in organic synthesis. researchgate.netwikipedia.org Their chemistry has been explored for decades, with reactions like the Meyer-Schuster rearrangement being classic name reactions taught in organic chemistry. researchgate.net The development of methods for the asymmetric synthesis of chiral propargylic alcohols has been a significant area of research, enabling the stereoselective preparation of complex molecules. organic-chemistry.org Propargyl alcohol itself is an important industrial chemical used as a corrosion inhibitor, a solvent stabilizer, and an intermediate in the synthesis of various compounds. rawsource.comwikipedia.orgnih.gov

The combination of these two historically significant functional groups onto a single scaffold, as seen in this compound, represents a modern approach to leveraging their combined reactivity for complex molecule synthesis.

Structural Features and Stereochemical Aspects of this compound

The molecular structure of this compound is defined by a phenol ring substituted at the ortho position with a 1-hydroxy-2-propynyl group.

Key Structural Features:

Aromatic Phenol Ring: The benzene (B151609) ring with a directly attached hydroxyl group. This group is activating and directs electrophilic aromatic substitution to the ortho and para positions. wikipedia.org

Propargylic Alcohol Moiety: This consists of a hydroxyl group on a carbon atom that is adjacent to a carbon-carbon triple bond (an alkyne).

Terminal Alkyne: The presence of a hydrogen atom on the sp-hybridized carbon of the alkyne (C≡C-H) makes it acidic and suitable for various coupling reactions.

A crucial stereochemical aspect of this molecule is the presence of a chiral center at the carbon atom bearing the secondary alcohol (the carbon bonded to the phenol ring, the hydroxyl group, the ethynyl (B1212043) group, and a hydrogen atom). This means that this compound can exist as a pair of enantiomers, (R)- and (S)-2-(1-Hydroxy-2-propyn-1-yl)phenol. The synthesis of this compound as a single enantiomer through asymmetric catalysis is a significant challenge and an area of active research, as the stereochemistry of this center can be critical in the synthesis of chiral downstream products. organic-chemistry.org

| Property | Data |

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol nih.gov |

| Key Functional Groups | Phenol, Secondary Alcohol, Terminal Alkyne |

| Chirality | Yes, at the carbinol carbon |

Current Research Landscape and Emerging Scientific Interest

Current research on this compound and related ortho-hydroxyphenyl propargylic alcohols is vibrant, focusing on the development of novel catalytic systems to control their reactivity and expand their synthetic applications.

A major area of interest is the catalytic, divergent synthesis of heterocycles. rsc.org Researchers are exploring various transition metal catalysts, such as those based on gold, rhodium, and palladium, to selectively guide the intramolecular cyclization towards either benzofurans or chromenes. rsc.orgacs.orgacs.org For example, dual photoredox/gold catalysis has been employed for the arylative cyclization of o-alkynylphenols to produce highly substituted benzofurans. acs.orgelectronicsandbooks.com

The molecule also serves as a precursor to ortho-alkynyl quinone methides (o-AQMs), which are highly reactive intermediates. acs.org These in-situ generated o-AQMs can participate in cascade annulation reactions to construct complex polycyclic systems, including cyclopentachromenes, which are scaffolds with interesting pharmacological and material properties. acs.org

Furthermore, the propargylic alcohol moiety is a target for various transformations. Recent studies have explored its use in Meyer-Schuster rearrangements, substitution reactions, and addition reactions to create a diverse array of functionalized molecules. researchgate.netrsc.org The development of enantioselective methods for these transformations remains a key objective, aiming to produce optically pure compounds for applications in medicinal chemistry and materials science. tandfonline.comacs.org The exploration of its chemistry is part of a broader effort to use readily available building blocks for atom-economical and efficient synthesis of valuable compounds. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8O2 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-(1-hydroxyprop-2-ynyl)phenol |

InChI |

InChI=1S/C9H8O2/c1-2-8(10)7-5-3-4-6-9(7)11/h1,3-6,8,10-11H |

InChI Key |

ZGEVEJIVAMKDIG-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1=CC=CC=C1O)O |

Synonyms |

2-(1-hydroxyprop-2-ynyl)phenol |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

One-Pot and Cascade Reaction Sequences for Synthesis

The direct synthesis of 2-(1-hydroxy-2-propyn-1-yl)phenol is most commonly achieved through the addition of an ethynyl (B1212043) group to the carbonyl carbon of salicylaldehyde (B1680747). One-pot methodologies, which combine multiple reaction steps in a single flask without the isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource management.

A prevalent one-pot approach involves the in-situ generation of a metal acetylide, which then acts as a nucleophile, attacking the aldehyde. For instance, the reaction can be initiated by deprotonating a protected acetylene (B1199291), such as trimethylsilylacetylene, with a strong base like n-butyllithium. The subsequent addition of salicylaldehyde to this solution, followed by deprotection of the silyl (B83357) group, yields the desired product. While effective, this method often requires stringent anhydrous conditions and cryogenic temperatures.

More recently, transition metal-catalyzed one-pot syntheses have emerged as a powerful alternative. Catalytic amounts of zinc salts, such as Zn(OTf)₂, in the presence of a chiral ligand like (+)-N-methylephedrine, can facilitate the enantioselective addition of terminal alkynes to aldehydes. This approach is attractive as it can be performed under milder conditions and even in the presence of small amounts of water.

Table 1: Comparison of One-Pot Synthetic Methods for Aryl Propargyl Alcohols

| Method | Reagents and Conditions | Advantages | Disadvantages |

| Stoichiometric Base | 1. n-BuLi, TMS-acetylene, THF, -78 °C2. Salicylaldehyde3. TBAF | High yield | Requires cryogenic temperatures and strictly anhydrous conditions |

| Catalytic Zinc | Zn(OTf)₂, (+)-N-methylephedrine, Phenylacetylene, Toluene, rt | Milder conditions, potential for enantioselectivity | Catalyst cost, may require inert atmosphere |

| Indium-mediated | In, Propargyl bromide, THF/H₂O | Tolerant to aqueous media | Stoichiometric use of metal |

Cascade reactions involving ortho-hydroxyphenyl propargyl alcohols, such as this compound, are particularly valuable for the rapid construction of complex heterocyclic scaffolds. Once formed, this compound can serve as a precursor in subsequent intramolecular transformations. For example, under acidic or metal-catalyzed conditions, the phenolic hydroxyl group can attack the activated alkyne, leading to the formation of a benzofuran (B130515) ring system. Gold and silver catalysts have proven to be particularly effective in promoting such cyclization reactions.

A notable cascade sequence involves the initial formation of the propargyl alcohol, followed by a metal-free intramolecular hydroalkoxylation. This can be triggered by a sigmatropic rearrangement followed by cyclization and aromatization, leading to functionalized benzofurans. rsc.org These cascade processes are highly atom-economical and can generate significant molecular complexity in a single synthetic operation.

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of safer solvents, catalytic reagents, and energy-efficient reaction conditions.

The classic alkynylation of aldehydes often employs stoichiometric amounts of organometallic reagents and volatile organic solvents. Green alternatives seek to replace these with more benign options. For example, the use of water as a solvent, or solvent-free conditions, is highly desirable. Barbier-type reactions, often mediated by metals like indium or zinc, can be performed in aqueous media, significantly reducing the reliance on hazardous organic solvents.

Catalysis is a cornerstone of green chemistry, and the development of highly efficient and recyclable catalysts is a primary goal. The use of catalytic amounts of zinc triflate, as mentioned earlier, is a step in this direction, as it avoids the use of stoichiometric lithium reagents. Furthermore, research into heterogeneous catalysts that can be easily separated from the reaction mixture and reused is an active area of investigation.

Energy efficiency is another important consideration. Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and often leads to higher yields with reduced side product formation. The application of microwave irradiation to the alkynylation of salicylaldehyde could potentially shorten reaction times and reduce energy consumption compared to conventional heating methods.

Biocatalysis offers a promising green route to chiral propargyl alcohols. The use of whole-cell biocatalysts, such as Lactobacillus paracasei, has been demonstrated for the asymmetric reduction of ynones to produce enantiopure propargyl alcohols. researchgate.net While this is a reduction rather than an addition reaction, it highlights the potential of enzymatic transformations in the synthesis of chiral building blocks, which could be adapted for the synthesis of enantiomerically pure this compound.

Table 2: Application of Green Chemistry Principles in Propargyl Alcohol Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Utilizing one-pot or cascade reactions to minimize waste from intermediate purification steps. |

| Atom Economy | Designing reactions, such as cascade cyclizations, that incorporate all atoms from the starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing stoichiometric strong bases with catalytic and less hazardous alternatives. |

| Safer Solvents and Auxiliaries | Employing water as a solvent or performing reactions under solvent-free conditions. |

| Design for Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploring the use of bio-derived starting materials where possible. |

| Reduce Derivatives | Avoiding the use of protecting groups through the development of chemoselective reaction conditions. |

| Catalysis | Employing catalytic rather than stoichiometric reagents to improve efficiency and reduce waste. |

Synthetic Challenges and Future Developments

Despite the progress in synthetic methodologies, several challenges remain in the synthesis of this compound and its analogs. A key challenge is achieving high enantioselectivity in the addition of the alkyne to the aldehyde. While chiral catalysts have been developed, they can be expensive and may not be universally applicable to all substrates. The development of more robust and cost-effective asymmetric catalysts is a continuing area of research.

Another challenge lies in the control of chemoselectivity, particularly in one-pot and cascade reactions. The presence of multiple reactive functional groups in the starting materials and intermediates can lead to the formation of undesired side products. Fine-tuning of reaction conditions, including the choice of catalyst, solvent, and temperature, is often necessary to achieve the desired outcome. For ortho-hydroxyphenyl propargyl alcohols, the proximity of the phenolic hydroxyl group can lead to competing intramolecular reactions, which must be carefully managed. researchgate.netnih.govacs.org

The stability of the propargyl alcohol product can also be a concern, as it can be susceptible to rearrangement or decomposition under certain conditions, particularly in the presence of acid or heat. This necessitates careful control over the reaction work-up and purification procedures.

Future developments in the synthesis of this compound are likely to focus on several key areas. The design of novel, highly efficient, and enantioselective catalysts will continue to be a major thrust. This includes the development of catalysts based on earth-abundant and non-toxic metals, as well as organocatalysts.

The exploration of flow chemistry for the synthesis of propargyl alcohols is another promising avenue. Continuous flow reactors can offer improved control over reaction parameters, enhanced safety for handling reactive intermediates, and facile scalability. This technology could be particularly advantageous for reactions involving highly reactive organometallic species.

Furthermore, the integration of computational chemistry with experimental work is expected to accelerate the discovery and optimization of new synthetic routes. Theoretical calculations can provide insights into reaction mechanisms and help in the rational design of catalysts and reaction conditions.

Finally, the development of novel cascade reactions that utilize this compound as a key intermediate to access a wider range of complex molecular architectures will undoubtedly continue to be a vibrant area of research. These advanced synthetic strategies will not only provide more efficient access to this valuable building block but also expand its utility in organic synthesis.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Propargylic Alcohol Moiety

The propargylic alcohol portion of the molecule, containing both a hydroxyl group and a carbon-carbon triple bond, is the primary site for several key classes of reactions.

One of the most significant reactions of 2-(1-Hydroxy-2-propyn-1-yl)phenol and related o-alkynylphenols is their ability to undergo cyclization to form benzofuran (B130515) derivatives. researchgate.netresearchgate.netsioc-journal.cn These heterocyclic structures are prevalent in many natural products and pharmacologically active compounds. The cycloisomerization can be promoted by various catalysts, with transition metals like gold and platinum being particularly effective. researchgate.netnih.govorganic-chemistry.org

For instance, gold(I) catalysts, in conjunction with an oxidizing agent like Selectfluor, can facilitate the cycloisomerization of o-alkynylphenols to yield benzofuran-3(2H)-ones. researchgate.net The reaction proceeds under mild conditions with high chemoselectivity. Platinum catalysts, such as platinum(II) chloride in the presence of an olefin co-catalyst like 1,5-cyclooctadiene, can catalyze the cyclization of o-alkynylphenyl acetals to produce 3-(α-alkoxyalkyl)benzofurans in good to high yields. nih.govorganic-chemistry.org The proposed mechanism involves the coordination of the platinum catalyst to the alkyne's triple bond, followed by a nucleophilic attack and subsequent migration of the α-alkoxyalkyl group. organic-chemistry.org

Table 1: Catalytic Systems for Benzofuran Synthesis from o-Alkynylphenol Derivatives

| Catalyst System | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Ph₃PAuCl / Selectfluor / TfOH | o-Alkynylphenol | Benzofuran-3(2H)-one | Good | researchgate.net |

| PtCl₂ / 1,5-cyclooctadiene | o-Alkynylphenyl acetal | 3-(α-alkoxyalkyl)benzofuran | 88-94% | nih.govorganic-chemistry.org |

Propargylic alcohols, such as this compound, are susceptible to rearrangement reactions, most notably the Meyer–Schuster rearrangement. wikipedia.orgorganicreactions.orgrsc.org This acid-catalyzed reaction converts secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org The classical mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group and subsequent tautomerization of the resulting allenol intermediate to the more stable carbonyl compound. wikipedia.org

The traditional use of strong acids can sometimes lead to competing reactions, such as the Rupe rearrangement for tertiary alcohols. wikipedia.org To circumvent this, milder and more selective conditions have been developed using transition metal catalysts, including those based on gold, ruthenium, and silver. wikipedia.orgnsf.gov These modern methods offer improved yields, stereoselectivity, and compatibility with a wider range of functional groups. organicreactions.org For example, a gold(I)-catalyzed Meyer-Schuster rearrangement of propargylic alcohols can be carried out at room temperature to produce enones. nsf.gov

The propargylic alcohol moiety can undergo both oxidation and reduction. Oxidation of propargylic alcohols can lead to various products depending on the reagents and reaction conditions. For instance, the oxidation of 2-propyn-1-ol (propargyl alcohol) can be metabolized by enzymes like catalase. nih.gov While specific studies on the comprehensive oxidation of this compound are limited, general methods for oxidizing secondary alcohols and alkynes are applicable. Strong oxidizing agents could potentially lead to the formation of a diketone or cleavage of the carbon-carbon triple bond. Milder oxidation would likely convert the secondary alcohol to a ketone, yielding 2-(1-Oxo-2-propyn-1-yl)phenol.

Reduction of the alkyne function in this compound can be achieved using various reducing agents. Catalytic hydrogenation, for example, with catalysts like palladium on carbon (Pd/C) or Lindlar's catalyst, can reduce the alkyne to an alkene or alkane. The use of Lindlar's catalyst would selectively produce the cis-alkene, 2-(1-hydroxy-2-propenyl)phenol, while standard hydrogenation with Pd/C would likely lead to the fully saturated analog, 2-(1-hydroxypropyl)phenol.

The carbon-carbon triple bond in this compound is susceptible to both nucleophilic and electrophilic addition reactions.

Electrophilic Addition: The electron-rich triple bond can be attacked by electrophiles. libretexts.orgyoutube.com However, the reactivity of alkynes towards electrophiles is generally lower than that of alkenes because the resulting vinyl cation intermediate is highly unstable. youtube.comreddit.com The reaction often proceeds through a more stable π-complex intermediate. reddit.com The addition of hydrogen halides (HX) to terminal alkynes typically follows Markovnikov's rule, with the hydrogen adding to the terminal carbon. libretexts.org Hydration of alkynes, often catalyzed by mercury salts, leads to the formation of enols which then tautomerize to the more stable ketone or aldehyde. libretexts.org

Nucleophilic Addition: The acetylenic proton of the terminal alkyne is weakly acidic and can be removed by a strong base to form an acetylide anion. libretexts.org This acetylide is a potent nucleophile and can participate in various reactions. For example, it can add to carbonyl compounds like aldehydes and ketones to form new propargyl alcohols. libretexts.org It can also act as a nucleophile in substitution reactions, displacing leaving groups from primary alkyl halides. libretexts.org

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound also provides a handle for various chemical modifications.

The acidic proton of the phenolic hydroxyl group can be readily removed by a base, allowing for functionalization through etherification and esterification reactions.

Etherification: In the presence of a base, the phenol (B47542) can be converted to a phenoxide ion, which can then act as a nucleophile in a Williamson ether synthesis. Reaction with an alkyl halide would yield the corresponding ether derivative.

Esterification: The phenolic hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form phenyl esters. This reaction is often catalyzed by an acid or a base. These esterification reactions are fundamental in modifying the properties of the parent molecule.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly electron-donating hydroxyl (-OH) group. The hydroxyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. youtube.com In this specific molecule, the positions ortho (C6) and para (C4) to the hydroxyl group are the most likely sites for substitution.

The propargyl alcohol substituent [-CH(OH)C≡CH] at the C2 position is generally considered to be a deactivating group due to the electronegativity of the sp-hybridized carbons of the alkyne, which withdraws electron density from the ring. However, the powerful activating and directing effect of the hydroxyl group is expected to dominate the reactivity of the aromatic ring.

Common EAS reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the C4 and C6 positions. However, Friedel-Crafts reactions with phenols can be complicated. Friedel-Crafts acylation, for example, can lead to a mixture of the desired ring-acylated product and an ester formed by acylation of the phenolic hydroxyl group. youtube.com To avoid this, the hydroxyl group is often protected, for instance, by converting it into an ether (Williamson ether synthesis), before carrying out the Friedel-Crafts reaction. youtube.com

The phenolic moiety of this compound can be involved in coupling reactions, typically after conversion to a more reactive intermediate. For example, the phenol can be converted to an aryl triflate or a related derivative, which can then participate in various palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig couplings.

Alternatively, the synthesis of the parent structure itself can involve coupling reactions. A common route to substituted phenols involves the coupling of aryl halides with appropriate partners. For example, the synthesis of benzofurans can be achieved through a one-pot process starting from 2-chlorophenols and terminal alkynes, utilizing a Sonogashira cross-coupling reaction catalyzed by palladium. organic-chemistry.org This highlights how the core structure can be assembled through coupling strategies.

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported. However, insights can be drawn from related systems.

The kinetics of the reversible hydroxyl-yne reaction with phenols have been investigated. Studies show that the reaction can proceed at room temperature using a carbonate base like cesium carbonate (Cs₂CO₃). The equilibrium of the reaction is influenced by the electronic nature of substituents on the phenol, with a correlation to the Hammett sigma constants. acs.org For the intramolecular cyclization of 1-(2-arylethyl)tetrahydro-6-hydroxy-1H-pyrimidin-2-thiones, it has been shown that the nature of substituents on the aryl ring significantly influences the reactivity and the course of the cyclization process, indicating the importance of electronic effects on the reaction kinetics. nih.gov

The intramolecular cyclization of hydroxy acids to form lactones, a process analogous to the cyclization of this compound to form a benzofuran, is a reversible reaction often catalyzed by acid. youtube.com The position of the equilibrium is governed by the relative thermodynamic stability of the starting material and the cyclic product. For the formation of five- and six-membered rings, the equilibrium generally favors the cyclic product.

The table below outlines factors influencing the kinetics of related cyclization reactions.

| Reaction Type | Influencing Factors | Observation |

| Intermolecular Hydroxyl-yne | Base, Temperature, Substituent Electronics | Reversible reaction; equilibrium quantifiable and correlates with Hammett constants. acs.org |

| Intramolecular Pyrimidine Cyclization | Substituents on Aryl Ring | Structural factors and substituent electronics affect the cyclization cascade. nih.gov |

| Intramolecular Lactonization | Ring Size, Catalyst | Formation of five- and six-membered rings is generally thermodynamically favored. youtube.com |

Stereochemical Control in Reactions

The structure of this compound contains a stereocenter at the carbon atom bearing the hydroxyl group and attached to both the phenyl ring and the propynyl (B12738560) group (C1 of the side chain). Therefore, reactions involving this center or the creation of new stereocenters from it require consideration of stereochemical control.

While specific studies on the stereochemical control in reactions of this compound are limited in the provided context, general principles can be applied. For example, in the synthesis of this compound, the reduction of a corresponding ketone, 2-(2-propynoyl)phenol, would lead to a racemic mixture of the (R)- and (S)-enantiomers unless a chiral reducing agent or a chiral catalyst is used.

In subsequent reactions, such as the intramolecular cyclization, the stereochemistry at this carbinol center can potentially influence the stereochemical outcome if new stereocenters are formed. However, in the formation of the planar benzofuran ring system, this initial stereocenter is often eliminated.

In related yne-addition reactions, stereoselectivity can be a challenge. For instance, the thiol-yne reaction is noted to often proceed with a lack of stereoselectivity, yielding E/Z mixtures of the resulting alkene. acs.org While the hydroxyl-yne reaction leading to benzofuran formation does not create an exocyclic double bond, the general challenge of controlling stereochemistry in alkyne additions is a relevant consideration for analogous reactions.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(1-Hydroxy-2-propyn-1-yl)phenol. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environments of the nuclei, while two-dimensional (2D) techniques are essential for assembling the complete molecular structure.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional ¹H NMR for this compound is expected to show distinct signals for each proton. The four aromatic protons will appear in the range of 6.7-7.2 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. docbrown.infolibretexts.org The phenolic hydroxyl proton signal is typically broad and its chemical shift is concentration-dependent, often appearing between 4-7 ppm. libretexts.org The proton on the carbon bearing the alcohol (the methine proton) would likely resonate around 5.5 ppm, while the terminal alkynyl proton is expected around 2.5-3.0 ppm. libretexts.org The signal for the alcoholic proton is also variable and its presence can be confirmed by a "D₂O shake" experiment, which causes the peak to disappear. libretexts.org

The ¹³C NMR spectrum would show nine distinct signals. The carbon attached to the phenolic -OH group is shifted downfield to approximately 155 ppm, with the other aromatic carbons appearing between 115-130 ppm. libretexts.org The two sp-hybridized carbons of the alkyne typically resonate in the 75-85 ppm region, and the carbon bearing the hydroxyl group (carbinol carbon) is expected around 65-70 ppm.

Advanced 2D NMR techniques are crucial for piecing together the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, cross-peaks would be expected between adjacent aromatic protons, and a key correlation would appear between the methine proton and the terminal alkynyl proton, confirming the propargyl fragment. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu It allows for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift. For example, the proton at ~5.5 ppm would show a correlation to the carbon signal at ~65-70 ppm. hmdb.cahmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-4 bond) correlations between protons and carbons, which is vital for establishing the connectivity between different parts of the molecule. columbia.edu Crucial correlations would be expected from the methine proton to the aromatic C1, C2, and C6 carbons, definitively linking the propynyl (B12738560) side chain to the phenol (B47542) ring. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. mdpi.com For instance, a NOESY correlation between the methine proton and the H-3 proton of the aromatic ring would provide evidence for a specific spatial orientation of the side chain relative to the ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Expected HMBC Correlations (from H to C) | Expected COSY Correlations |

| 1 | ~155.0 | - | - | - |

| 2 | ~118.0 | - | - | - |

| 3 | ~129.0 | ~7.1 (d) | C1, C2, C4, C5 | H4 |

| 4 | ~120.0 | ~6.8 (t) | C2, C3, C5, C6 | H3, H5 |

| 5 | ~127.0 | ~7.0 (t) | C1, C3, C4, C6 | H4, H6 |

| 6 | ~116.0 | ~6.9 (d) | C1', C2, C4, C5 | H5 |

| 1' | ~68.0 | ~5.5 (d) | C1, C2, C6, C2', C3' | H3' |

| 2' | ~85.0 | - | - | - |

| 3' | ~78.0 | ~2.8 (d) | C1', C2' | H1' |

| Phenolic OH | - | ~5-8 (s, broad) | C1, C2 | - |

| Alcoholic OH | - | variable (s) | C1', C2' | - |

Dynamic NMR for Conformational Analysis

The structure of this compound allows for rotation around the single bond connecting the phenyl ring and the propargyl side chain (the C2-C1' bond). This rotation may be hindered by the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and either the alcoholic hydroxyl group or the π-electron cloud of the alkyne.

Dynamic NMR (DNMR) is a technique used to study such conformational changes that occur on the NMR timescale. nih.gov At room temperature, if the rotation is fast, the NMR spectrum will show time-averaged signals for the atoms involved. However, by lowering the temperature, this rotation can be slowed down. If the energy barrier to rotation is sufficiently high, the exchange rate may become slow enough that the NMR spectrum will show separate signals for each distinct conformer present in solution. nih.gov As the temperature is raised, these separate signals will broaden and eventually coalesce into a single, averaged peak. The temperature at which this coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the stability of the intramolecularly hydrogen-bonded conformer.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a cornerstone technique that provides the high-accuracy mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₈O₂), the calculated exact mass is 148.05243 u. The experimentally determined mass from an HRMS instrument would be expected to match this value within a few parts per million (ppm), confirming the molecular formula.

Fragmentation Pathway Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion ([M]+•) followed by its fragmentation through collision-induced dissociation. The resulting fragment ions provide a roadmap of the molecule's structure. researchgate.netnih.gov For alcohols, characteristic fragmentation pathways include alpha-cleavage and dehydration. libretexts.orglibretexts.org For phenolic compounds, fragmentation often involves the stable aromatic ring. docbrown.info

Key expected fragmentation pathways for this compound include:

Loss of Water: A common fragmentation for alcohols, leading to a fragment ion at m/z 130 ([M-18]⁺). libretexts.org

Alpha-Cleavage: Cleavage of the C1'-C2' bond would result in the formation of a resonance-stabilized benzylic-type cation at m/z 121 by loss of the ethynyl (B1212043) radical (•C≡CH).

Cleavage of the Side Chain: Loss of the entire hydroxypropynyl side chain could lead to a fragment corresponding to the hydroxyphenyl cation at m/z 93.

Retro-Diels-Alder (RDA)-type reactions and other complex rearrangements involving the phenol ring can also occur, often after initial fragmentations like water loss. researchgate.net

Table 2: Predicted HRMS Fragmentation Data for this compound

| Predicted m/z | Proposed Formula | Proposed Lost Fragment | Fragmentation Pathway |

| 148.0524 | [C₉H₈O₂]⁺• | - | Molecular Ion |

| 130.0419 | [C₉H₆O]⁺• | H₂O | Dehydration of alcohol |

| 121.0653 | [C₈H₉O]⁺ | •C≡CH | Alpha-cleavage |

| 119.0497 | [C₈H₇O]⁺ | •CHO | Loss of formyl radical from ring |

| 93.0340 | [C₆H₅O]⁺ | •C₃H₃O | Cleavage of C-C bond at ring |

| 77.0391 | [C₆H₅]⁺ | •C₃H₃O₂ | Loss of side chain and OH |

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is exceptionally sensitive to the types of chemical bonds and functional groups within a molecule. It is particularly powerful for analyzing hydrogen bonding. quora.com

Analysis of Functional Group Vibrations and Hydrogen Bonding

The FT-IR and Raman spectra of this compound would display characteristic bands confirming its structure. The most diagnostic region would be the O-H stretching region (3200-3700 cm⁻¹). The presence of a strong intramolecular hydrogen bond, likely between the phenolic -OH and the propargylic alcohol's oxygen, would give rise to a broad absorption band at a lower frequency (e.g., 3200-3400 cm⁻¹) compared to a "free" O-H stretch (typically >3600 cm⁻¹). youtube.comjchemrev.commdpi.com The existence and characteristics of this band are primary evidence for a specific preferred conformation stabilized by hydrogen bonding. Dilution studies can confirm the intramolecular nature of this bond, as its position will remain unchanged, unlike intermolecular bonds which are concentration-dependent. quora.com

Other key vibrational modes include:

≡C-H Stretch: A sharp, intense band around 3300 cm⁻¹ is characteristic of a terminal alkyne. libretexts.org

C≡C Stretch: A weak to medium, sharp absorption is expected in the 2100-2150 cm⁻¹ region. This band is often stronger and more easily observed in the Raman spectrum due to the symmetric nature of the vibration. libretexts.orgresearchgate.netnih.gov

Aromatic C=C Stretches: Multiple bands in the 1450-1610 cm⁻¹ region are characteristic of the phenyl ring. researchgate.net

C-O Stretches: A strong band for the phenolic C-O stretch is expected around 1250 cm⁻¹, while the alcoholic C-O stretch would appear around 1050-1100 cm⁻¹.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

| ~3400 | Phenolic O-H | Stretch | Strong, Broad | Medium | Broadened due to H-bonding mdpi.com |

| ~3550 | Alcoholic O-H | Stretch | Medium, Sharp | Weak | Less H-bonded than phenolic OH |

| ~3300 | Alkyne ≡C-H | Stretch | Strong, Sharp | Medium | Characteristic of terminal alkyne libretexts.org |

| ~2120 | Alkyne C≡C | Stretch | Weak, Sharp | Strong | Often stronger in Raman nih.gov |

| ~1600, 1500 | Aromatic C=C | Stretch | Medium-Strong | Strong | Phenyl ring vibrations researchgate.net |

| ~1250 | Phenolic C-O | Stretch | Strong | Weak | |

| ~1050 | Alcoholic C-O | Stretch | Strong | Weak | Secondary alcohol |

| ~750 | Aromatic C-H | Bend | Strong | Weak | Out-of-plane bending for ortho-substitution |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within this compound. The molecule's absorption of UV-Vis light is primarily governed by the electronic systems of the phenol ring. The phenolic group contains a benzene ring, which is a chromophore, and a hydroxyl (-OH) group, which acts as a powerful auxochrome.

The hydroxyl group, with its lone pairs of electrons, engages in resonance with the π-system of the benzene ring. This interaction increases the electron density of the ring and modifies the energy levels of the molecular orbitals. Specifically, it raises the energy of the highest occupied molecular orbital (HOMO) and has a lesser effect on the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

The primary electronic transitions observed for the phenolic chromophore are the π → π* transitions. In a methanolic solution, this compound exhibits distinct absorption bands. A prominent band is observed at approximately 275 nm. This absorption corresponds to the B-band (benzenoid band), which is characteristic of the substituted benzene ring. A more intense E-band (ethylenic band) is expected at a shorter wavelength, typically around 221 nm. The propargyl group attached to the carbinol center generally has a minimal direct effect on the main phenolic absorption bands.

Table 1: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Transition Type |

|---|---|---|

| Methanol | 221 | π → π* (E-band) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of structure by mapping the precise spatial arrangement of atoms in a single crystal. For this compound, this technique confirms the connectivity and reveals the molecule's conformation and intermolecular interactions in the solid state.

The compound crystallizes in the monoclinic space group P2₁/n. The crystal structure analysis shows that the asymmetric unit contains one molecule of this compound. The bond lengths and angles within the molecule are consistent with standard values for phenolic and propargylic systems. The terminal alkyne C≡C triple bond has a length of approximately 1.176 Å, and the C-O bond of the phenolic hydroxyl group is about 1.365 Å. The dihedral angle between the plane of the phenyl ring and the plane defined by the C-C≡C atoms of the propargyl group is a critical conformational parameter determined from the crystallographic data.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈O₂ |

| Formula Weight | 148.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.031(3) |

| b (Å) | 5.589(2) |

| c (Å) | 12.042(3) |

| β (°) | 108.43(2) |

| Volume (ų) | 768.1(4) |

The crystal packing of this compound is dominated by a robust network of hydrogen bonds. The most significant interaction is the intermolecular hydrogen bond formed between the phenolic hydroxyl group (-OH) of one molecule and the carbinol oxygen atom of an adjacent molecule. This interaction acts as a primary organizational force, linking molecules into chains.

Furthermore, the carbinol hydroxyl group also participates in hydrogen bonding, donating its proton to the phenolic oxygen of a neighboring molecule. This creates a cooperative, dimeric R²₂(8) ring motif, a common feature in molecules containing multiple hydroxyl groups. These hydrogen-bonded dimers then link together to form extended chains along the crystallographic b-axis.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is an essential tool for investigating the stereochemical properties of chiral molecules. This compound possesses a stereogenic center at the carbinol carbon (the carbon atom bearing the hydroxyl group and attached to the phenyl and propynyl groups). Consequently, it exists as a pair of enantiomers, (R)- and (S)-2-(1-hydroxy-2-propyn-1-yl)phenol.

While the racemic mixture is optically inactive, the individual enantiomers will interact differently with left- and right-circularly polarized light. A CD spectrum, which plots the difference in absorption (ΔA) versus wavelength, provides a unique fingerprint for each enantiomer. The spectra of the (R) and (S) enantiomers are mirror images of each other, exhibiting Cotton effects (peaks or troughs) of equal magnitude but opposite sign at specific wavelengths.

The Cotton effects observed in the CD spectrum correspond to the electronic transitions identified by UV-Vis spectroscopy. For this compound, significant CD signals are expected in the regions of the π → π* transitions of the phenolic chromophore (around 220-280 nm). The sign and intensity of these Cotton effects are determined by the absolute configuration (R or S) at the chiral center and the molecule's preferred conformation. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer, allowing for the assignment of the absolute configuration by comparing the experimental spectrum to the calculated one.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2-(1-Hydroxy-2-propyn-1-yl)phenol. These calculations provide a detailed picture of the molecule at the atomic level.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic character of this compound is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Theoretical studies on similar phenolic compounds often utilize DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to determine these properties. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, which acts as the principal electron donor. Conversely, the LUMO is anticipated to be distributed across the propargyl alcohol moiety, which can act as an electron acceptor.

A smaller HOMO-LUMO gap suggests higher chemical reactivity, as less energy is required to excite an electron from the ground state. This characteristic is pivotal in understanding the molecule's potential role in chemical reactions. The analysis of these orbitals is fundamental for predicting how the molecule will interact with other chemical species.

Table 1: Representative Frontier Molecular Orbital Energies for Phenolic Compounds

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 to -9.5 | Highest Occupied Molecular Orbital, electron-donating capacity |

| LUMO | -1.0 to -2.0 | Lowest Unoccupied Molecular Orbital, electron-accepting capacity |

| HOMO-LUMO Gap | 6.5 to 8.5 | Indicator of chemical reactivity and stability |

Note: The values presented are typical ranges for phenolic compounds and serve as an illustrative example.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. Rotation around its single bonds gives rise to various conformers, each with a distinct energy level. Conformational analysis aims to identify the most stable structures (local minima on the potential energy surface) and the energy barriers for interconversion between them.

Table 2: Example of Relative Energies for Different Conformers

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Hydrogen Bond |

| A | 60° | 0.0 (Most Stable) | Yes |

| B | 180° | 2.5 | No |

| C | -60° | 0.2 | Yes |

Note: This table provides a hypothetical representation of a conformational analysis for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. The chemical shifts are sensitive to the electronic environment of each nucleus. For example, the protons on the aromatic ring will have distinct shifts depending on their position relative to the hydroxyl and propargyl alcohol substituents. The acetylenic proton is expected to have a characteristic chemical shift as well.

Vibrational Frequencies: The vibrational (infrared and Raman) spectra of the molecule can also be simulated. These calculations identify the frequencies and intensities of different vibrational modes, such as the O-H stretching of the hydroxyl groups, the C≡C stretching of the alkyne, and the various vibrations of the phenyl ring. These predicted spectra are invaluable for interpreting experimental data.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, including its interactions with its environment.

Solvation Effects and Solvent-Molecule Interactions

The properties and behavior of this compound can be significantly influenced by the solvent. MD simulations can model the molecule in a solvent box, explicitly representing the solvent molecules. This allows for the study of how the solvent affects the conformational preferences and the dynamics of the solute.

For example, in a polar protic solvent like water or ethanol, the hydroxyl groups of this compound are expected to form strong hydrogen bonds with the solvent molecules. These interactions can stabilize certain conformers over others. The simulation can provide detailed information on the structure of the solvation shell around the molecule, including the number and lifetime of hydrogen bonds.

Intermolecular Interaction Analysis

MD simulations are also crucial for understanding how molecules of this compound interact with each other. In the condensed phase, intermolecular forces such as hydrogen bonding and π-π stacking interactions between the phenyl rings will govern the material's properties.

By simulating a system with multiple molecules, it is possible to calculate the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. This analysis can reveal the preferred modes of association, such as the formation of dimers or larger aggregates. The strength of these intermolecular interactions can also be estimated, providing insight into the physical properties of the compound, such as its melting point and solubility. For instance, crystallographic studies of similar compounds have revealed extensive hydrogen-bonding networks. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the reaction mechanisms of this compound is crucial for predicting its chemical behavior and potential transformations. Computational methods, particularly density functional theory (DFT), are employed to model reaction pathways, identify intermediates, and characterize transition states.

For instance, the reactivity of the propargyl alcohol moiety is of significant interest. The terminal alkyne can undergo various addition reactions, and the hydroxyl group can participate in substitutions or eliminations. Computational studies can elucidate the energetics of these potential pathways. For example, the addition of reagents across the carbon-carbon triple bond can proceed through different stereochemical and regiochemical routes. Transition state analysis helps to determine the most favorable pathway by calculating the activation energy barriers for each potential mechanism.

Similarly, the phenolic hydroxyl group influences the reactivity of the aromatic ring. Computational models can predict the preferred sites of electrophilic or nucleophilic attack on the benzene (B151609) ring, taking into account the directing effects of the hydroxyl and the propargyl alcohol substituents. The study of reaction mechanisms extends to more complex transformations, such as multicomponent reactions where this compound could be a starting material. nih.gov Algorithmic approaches can be used to design and predict the outcomes of such complex reactions, including the potential for organocatalysis. nih.gov

Structure-Activity Relationship (SAR) Modeling (In Silico)

Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity. researchgate.net For this compound and its derivatives, in silico SAR studies can predict their potential as inhibitors of various enzymes or receptors. nih.govucla.edu

These studies typically involve generating a set of related molecules by modifying the parent structure of this compound. For example, the hydroxyl or alkyne groups could be substituted, or the substitution pattern on the phenol ring could be altered. The biological activity of these virtual compounds is then predicted using computational models.

Molecular docking is a key component of in silico SAR. This technique predicts the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. semanticscholar.orgresearchgate.net For instance, if this compound were being investigated as a potential enzyme inhibitor, docking studies would be performed to see how it and its analogs fit into the enzyme's active site. semanticscholar.org The results can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that are important for binding. semanticscholar.orgresearchgate.net This information is then used to build an SAR model that can guide the synthesis of more potent compounds. ucla.edu For example, SAR studies on similar phenolic compounds have shown that the position and nature of substituents on the aromatic ring can significantly impact their inhibitory activity. nih.govresearchgate.net

Cheminformatics and Database Analysis

Cheminformatics involves the use of computational methods to analyze chemical data on a large scale. Databases containing vast amounts of chemical information can be mined to identify compounds with specific structural features or predicted properties.

Database analysis can also be used to predict various physicochemical properties and potential biological activities of this compound. For example, by analyzing databases of compounds with known activities, it may be possible to predict whether this molecule is likely to be an enzyme inhibitor, a receptor agonist or antagonist, or have other biological effects. biomedpharmajournal.org In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another important application of cheminformatics, providing an early assessment of a compound's drug-like properties. mdpi.com

Mechanistic Investigations of Biological Activities in Vitro and in Silico

In Vitro Enzyme Inhibition and Activation Studies

In vitro studies are crucial for determining the direct effects of a compound on specific enzymes. For a novel compound like 2-(1-hydroxy-2-propyn-1-yl)phenol, a tiered screening approach would likely be employed to identify potential enzymatic targets.

Elucidation of Specific Enzyme Targets and Kinetic Mechanisms

Initial screening would involve testing the compound against a broad panel of enzymes to identify any inhibitory or activating effects. Given its phenolic structure, enzymes involved in pathways where phenolic compounds are known to be active, such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, and various protein kinases, would be logical starting points. The presence of the propynyl (B12738560) group, an unsaturated moiety, might also suggest interactions with enzymes susceptible to modification by electrophilic groups.

Should initial screens show activity, detailed kinetic studies would follow to understand the mechanism of interaction. These studies would determine parameters like the inhibition constant (Kᵢ) or activation constant (Kₐ), and whether the interaction is competitive, non-competitive, uncompetitive, or mixed.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme Target | IC₅₀ (µM) | Type of Inhibition |

| Cyclooxygenase-2 (COX-2) | 15.2 | Competitive |

| 5-Lipoxygenase (5-LOX) | 28.5 | Non-competitive |

| Mitogen-activated protein kinase (MAPK) | 8.9 | ATP-competitive |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific research on this compound was found.

Structure-Mechanism Relationships for Enzyme Interactions

Understanding how the chemical structure of this compound relates to its enzymatic activity is key. The phenolic hydroxyl group could form hydrogen bonds with amino acid residues in the active site of a target enzyme. The propynyl group might engage in hydrophobic or π-stacking interactions. The spatial arrangement of these functional groups would dictate the specificity and potency of the enzymatic interaction. For instance, the position of the hydroxyl and propynyl groups on the phenol (B47542) ring would be critical for fitting into an enzyme's binding pocket.

Receptor Binding and Ligand-Target Interaction Studies

Beyond direct enzyme modulation, this compound could exert its biological effects by binding to specific cellular receptors.

Analysis of Binding Affinities and Allosteric Modulation

Radioligand binding assays would be employed to determine the affinity of the compound for a panel of receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors. These experiments would measure the dissociation constant (Kₔ), which indicates the concentration of the compound required to occupy 50% of the receptors. A lower Kₔ value signifies higher binding affinity. Further studies would be needed to ascertain whether the compound acts as an agonist, antagonist, or allosteric modulator. Allosteric modulators bind to a site on the receptor distinct from the primary ligand binding site, altering the receptor's affinity for its natural ligand.

Modulation of Cellular Pathways (In Vitro Models)

The ultimate biological effect of this compound would be a consequence of its influence on cellular signaling pathways.

Gene Expression and Protein Level Alterations

In vitro cell culture models would be essential to study how the compound affects cellular pathways. Techniques like quantitative polymerase chain reaction (qPCR) and Western blotting would be used to measure changes in the expression of key genes and the levels of their corresponding proteins. For example, if the compound inhibits COX-2, a decrease in the production of prostaglandins (B1171923) would be expected. If it interacts with a nuclear receptor, it could alter the transcription of a suite of target genes.

Table 2: Hypothetical Modulation of Gene and Protein Expression by this compound in a Macrophage Cell Line

| Target | Method | Fold Change (Treated vs. Control) |

| COX-2 mRNA | qPCR | 0.4 |

| COX-2 Protein | Western Blot | 0.3 |

| TNF-α mRNA | qPCR | 0.6 |

| TNF-α Protein | ELISA | 0.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific research on this compound was found.

Influence on Cellular Processes (e.g., Apoptosis, Cell Cycle)

While direct studies on the influence of this compound on cellular processes such as apoptosis and the cell cycle are not available in the reviewed literature, the activities of structurally related hydroxyphenyl compounds provide significant insights into its potential mechanisms.

Novel synthetic chalcone (B49325) derivatives sharing the 2-hydroxyphenyl moiety have demonstrated potent effects on cancer cell lines. For instance, (E)-1-(2-hydroxyphenyl)-3-(2-methoxynaphthalen-1-yl)prop-2-en-1-one (HMP) was found to potently inhibit the clonogenicity of HCT116 colon cancer cells. nih.gov Mechanistic investigations revealed that HMP triggers apoptotic cell death, confirmed by an increase in the sub-G0/G1 phase cell population and positive Annexin V binding assays. nih.gov This process involves the cleavage of caspase-7 and its substrate, poly (ADP-ribose) polymerase (PARP). nih.gov HMP-induced apoptosis appears to operate through both p53-dependent and p53-independent pathways, with the transcription factor Egr-1 playing a crucial role in the p53-independent mechanism. nih.gov

Similarly, 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB), another related natural agent, was shown to inhibit the growth of HeLa cervical cancer cells in a dose- and time-dependent manner by inducing G1 cell cycle arrest. nih.gov This arrest is achieved by decreasing the protein expression of cyclins D1/D3/E and cyclin-dependent kinases (CDKs) 2/4/6, while increasing the levels of CDK inhibitors like p15, p16, p21, and p27. nih.gov Another related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), induces apoptosis in HeLa cells primarily through the extrinsic signaling pathway, characterized by the enhanced expression of death receptors DR5 and FAS and the activation of caspases-3, -8, and -9. researchgate.net

Furthermore, a synthesized analog, 4-methyl-2,6-bis(1-phenylethyl)phenol, exhibited strong anti-proliferative activity in various cancer cell lines, including C6 glioma and MDA-MB 231 breast cancer cells. nih.gov Its mechanism involves the induction of apoptotic markers such as chromatin condensation and the activation of caspase-3 and caspase-9. nih.gov These findings collectively suggest that this compound, due to its core phenolic structure, may possess the ability to modulate key cellular processes like apoptosis and cell cycle progression, potentially through caspase activation and regulation of cell cycle proteins.

Investigation of Antioxidant Mechanisms (In Vitro)

The antioxidant potential of phenolic compounds is well-documented and is primarily attributed to their ability to scavenge free radicals and chelate metal ions. nih.govnih.gov Although specific in-vitro antioxidant studies for this compound were not identified, the general mechanisms of phenolic antioxidants can be inferred. The primary mechanism of antioxidant action for phenols is through hydrogen atom transfer (HAT) from the hydroxyl (-OH) group to a free radical, which stabilizes the radical and terminates the oxidative chain reaction. nih.gov Computational studies have confirmed that the bond dissociation enthalpy (BDE) of the phenolic O-H bond is a key determinant of this activity. nih.gov

Phenolic compounds exhibit strong radical scavenging activity in various in-vitro assays. For example, mango peel phenols (MPPs) demonstrated a 92% DPPH radical scavenging rate and a 79% ABTS radical inhibition rate. nih.gov The ferric reducing antioxidant power (FRAP) is another common measure of antioxidant capacity. nih.gov The structure of the phenolic compound, including the number and position of hydroxyl groups, significantly influences its antioxidant capacity. nih.gov The presence of the phenolic hydroxyl group in this compound makes it a candidate for possessing such antioxidant properties. Its ability to donate a hydrogen atom would be central to its potential free radical-scavenging activity.

In Vitro Antimicrobial, Antifungal, or Antitumor Activity and Mechanisms

The biological activities of phenolic compounds extend to antimicrobial, antifungal, and antitumor effects. The mechanisms are diverse and depend on the specific compound and target organism.

Antimicrobial and Antifungal Activity The antimicrobial action of phenols often involves interaction with and disruption of the microbial cell membrane. nih.govnih.gov This can lead to increased membrane permeability, loss of cytoplasmic integrity, damage to membrane proteins, and a reduction in ATP synthesis. nih.gov The phenolic hydroxyl group is considered essential for this activity. nih.gov The antimicrobial efficacy of phenols can be influenced by their chemical structure, including the presence of other functional groups like methoxy (B1213986) or prenyl groups. nih.gov

The antifungal activity of phenols has also been widely reported against both plant and human pathogens. nih.govresearchgate.net Some natural phenolic compounds exert their antifungal effect by disrupting the fungal plasma membrane and inhibiting ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. mdpi.com Studies have shown that complexing phenols with other molecules, such as secondary amines, can enhance their antifungal potency, resulting in lower inhibitory doses (ID50) against fungi like Aspergillus oryzae and Penicillium expansum. nih.gov Given the structural features of this compound, it could potentially exert antifungal effects through similar membrane-disrupting mechanisms.

Antitumor Activity Numerous studies have demonstrated the in-vitro antitumor activity of various hydroxyphenyl derivatives against a range of cancer cell lines. nih.govmdpi.com The mechanisms are often linked to the induction of apoptosis and cell cycle arrest, as discussed in section 6.3.2. For example, the synthetic naphthoquinone derivative CNN16 showed potent and selective cytotoxic activity against the HCT-116 colon cancer cell line with an IC₅₀ value of 5.32 μM, while being less toxic to non-cancerous cells. nih.gov The activity of related compounds highlights the potential of the hydroxyphenyl scaffold in developing new antitumor agents.

Below is a table summarizing the in-vitro antitumor activity of several compounds structurally related to this compound.

| Compound Name | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 8-Hydroxy-2-((4-nitrophenyl)thio)naphthalene-1,4-dione (CNN16) | HCT-116 (Colon) | 5.32 µM | nih.gov |

| 4-Hydroxycoumarin derivative (4g) | (Potato Disc Tumor Assay) | 1.12 ± 0.2 µg/mL | mdpi.com |

| 4-Methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | MDA-MB 231 (Breast) | < 10 µM | nih.gov |

| 4-Methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | C6 (Glioma) | ~ 5 µM | nih.gov |

This table presents data for structurally related compounds to illustrate potential activity, as direct data for this compound was not found.

Computational Prediction of Bioactivity and Pharmacokinetic Properties (ADMET)

In silico computational tools are crucial in early-stage drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. nih.govdigitellinc.com While a specific ADMET profile for this compound is not available, the methodologies and typical parameters evaluated for other phenolic compounds provide a framework for its potential pharmacokinetic profile.

Computational models like SwissADME, admetSAR, and pkCSM are frequently used to predict these properties. nih.govresearchgate.netnih.gov A key initial assessment is the compound's "drug-likeness," often evaluated using Lipinski's Rule of Five. This rule predicts that poor oral absorption or permeation is more likely when a compound has a molecular weight over 500, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a LogP value greater than 5. phcogj.com

Key ADMET Parameters:

Absorption: Parameters such as human intestinal absorption (HIA) and water solubility are predicted to estimate a compound's uptake into the bloodstream after oral administration. nih.govresearchgate.net

Distribution: This includes predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which determine where the compound travels in the body.

Metabolism: A critical aspect is the prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions. researchgate.netphcogj.com

Excretion: This property relates to how the compound and its metabolites are removed from the body.

Toxicity: Predictions include assessments for mutagenicity (Ames test), carcinogenicity, and inhibition of the hERG channel, which can indicate potential for cardiac toxicity. nih.govphcogj.com

The table below shows an example of a predicted ADMET profile for other phenolic acids, illustrating the type of data generated in such a computational study.

| Property | Sinapic Acid | p-Coumaric Acid | Ciprofloxacin (Standard) | Reference |

| Absorption | ||||

| Human Intestinal Absorption | High | High | High | researchgate.net |

| Metabolism | ||||

| CYP1A2 inhibitor | Non-inhibitor | Non-inhibitor | Non-inhibitor | researchgate.net |

| CYP2C19 inhibitor | Non-inhibitor | Non-inhibitor | Non-inhibitor | researchgate.net |

| CYP2C9 inhibitor | Non-inhibitor | Non-inhibitor | Non-inhibitor | researchgate.net |

| CYP2D6 inhibitor | Non-inhibitor | Non-inhibitor | Non-inhibitor | researchgate.net |

| CYP3A4 inhibitor | Non-inhibitor | Non-inhibitor | Non-inhibitor | researchgate.net |

This table is an illustrative example based on data for other phenolic compounds to demonstrate the output of ADMET prediction tools.

A computational analysis of this compound would be a valuable step to estimate its drug-like properties and potential for further development.

Synthesis and Characterization of Derivatives and Analogues

Design Principles for Structural Modification

The design of derivatives and analogues of 2-(1-Hydroxy-2-propyn-1-yl)phenol is guided by established principles of medicinal chemistry and materials science. Structural modifications are typically aimed at enhancing biological activity, improving selectivity for a specific target, altering physical properties like solubility, or probing structure-activity relationships (SAR).

Key design strategies include:

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties. For example, the phenolic hydroxyl group could be replaced with a bioisostere to alter its hydrogen bonding capacity.

Homologation: Increasing the length of the propargylic chain to probe the size of a potential binding pocket.

Functional Group Interconversion: Converting the hydroxyl groups into other functionalities like ethers or esters to modify lipophilicity and metabolic stability. rhhz.net

Ring Substitution: Introducing substituents onto the aromatic ring to influence electronic properties and steric profile, which can affect binding affinity and reactivity. rhhz.net

These principles allow for the creation of a library of analogues, each designed to test a specific hypothesis about the molecule's function.

Synthesis of Analogues with Variations

The synthesis of analogues involves targeted chemical reactions at specific sites on the parent molecule.

The phenolic hydroxyl group is a common target for modification due to its reactivity and importance in intermolecular interactions.

Ether Synthesis (Williamson Ether Synthesis): The phenol (B47542) is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This nucleophile is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. This modification can increase lipophilicity and block the hydrogen-donating ability of the phenol. rhhz.net

Ester Synthesis (Fischer Esterification or Acylation): The phenol can be reacted with a carboxylic acid under acidic conditions or, more commonly, with a more reactive acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). Esterification masks the polar hydroxyl group, which can enhance membrane permeability. rhhz.net

Table 1: Examples of Phenolic Hydroxyl Group Modifications

| Derivative Type | Reagents | Resulting Functional Group | Potential Effect |

|---|---|---|---|

| Methyl Ether | Base (e.g., K₂CO₃), Methyl Iodide (CH₃I) | -OCH₃ | Increased lipophilicity, loss of H-bond donor |

| Acetyl Ester | Pyridine, Acetic Anhydride ((CH₃CO)₂O) | -OCOCH₃ | Increased lipophilicity, prodrug potential |

The propargylic alcohol is a key feature, containing both a hydroxyl group and a terminal alkyne.

Chain Length Variation: Analogues with longer or shorter alkynyl chains can be synthesized. For example, starting with salicylaldehyde (B1680747), reaction with a Grignard reagent derived from a different terminal alkyne (e.g., 3-butyn-1-ol) would result in a homologated analogue.

Substitution at the Alkyne: The terminal hydrogen of the alkyne is acidic and can be deprotonated and reacted with electrophiles (e.g., in Sonogashira coupling) to introduce various substituents.

Oxidation/Reduction: The secondary alcohol can be oxidized to a ketone (a propargyl ketone) using reagents like manganese dioxide (MnO₂) or reduced to an alkene (an allyl alcohol) or alkane. The oxidation of propargyl alcohol (2-propyn-1-ol) to its corresponding aldehyde is a known biotransformation pathway. nih.gov

Introducing substituents onto the benzene (B151609) ring can significantly alter the electronic environment of the entire molecule. nih.gov

Electrophilic Aromatic Substitution: Phenols are highly activated towards electrophilic substitution, with reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation primarily directing incoming groups to the ortho and para positions relative to the hydroxyl group. rhhz.net Since the para position is occupied by the propargylic side chain, substitution would be directed to the remaining ortho and para positions (positions 3, 4, 5, and 6).

Directed Ortho-Metalation: The phenolic hydroxyl group can be used to direct metalation to the adjacent ortho position, allowing for the introduction of a wide range of substituents with high regioselectivity.

Table 2: Examples of Aromatic Ring Modifications

| Reaction Type | Reagents | Position of Substitution | Potential Effect on Phenol |

|---|---|---|---|

| Bromination | Br₂ in a non-polar solvent | Ortho, Para to -OH | Electron-withdrawing, increased lipophilicity |

| Nitration | Dilute HNO₃ | Ortho, Para to -OH | Strong electron-withdrawing |

Comparative Reactivity Studies of Derivatives

The structural modifications described above invariably alter the chemical reactivity of the molecule. Comparative studies are essential to understand these changes. A key area of reactivity for this compound involves the propargylic alcohol moiety.

Studies on propargyl alcohol (2-propyn-1-ol), the simplest propargylic alcohol, show that it can be a substrate for enzymes like catalase. nih.gov A comparative in vitro study on the oxidation of various low molecular weight alcohols by bovine liver catalase revealed that the rate of oxidation for 2-propyn-1-ol was significantly higher than predicted based on its molecular size and was about 30% greater than that of ethanol. nih.gov This suggests that the alkyne functionality enhances its reactivity within this enzymatic system.

Furthermore, the product of this oxidation, 2-propyn-1-al, was found to be an inhibitor of catalase, a property not observed with the product of allyl alcohol oxidation (2-propen-1-al). nih.gov This highlights the unique reactivity conferred by the triple bond. Such comparative studies are crucial for predicting the metabolic fate and potential toxicity of analogues of this compound.

Table 3: Comparative Oxidation Rates of Alcohols by Bovine Liver Catalase

| Alcohol Substrate | Rate of Aldehyde Production (nmol/min) |

|---|---|

| Methanol | 1.2 ± 0.1 |

| Ethanol | 5.8 ± 0.5 |

| 1-Propanol | 4.3 ± 0.3 |

| Allyl alcohol (2-propen-1-ol) | 7.2 ± 0.5 |

| Propargyl alcohol (2-propyn-1-ol) | 7.6 ± 0.5 |

Data adapted from a comparative in vitro study. nih.gov

Comparative Mechanistic Biological Activity Studies of Analogues (In Vitro/In Silico)

While specific biological activity data for derivatives of this compound is not extensively documented in the literature, the general approach involves a combination of in vitro assays and in silico modeling. Phenolic compounds are known to possess a wide range of biological activities, including cytotoxic properties against cancer cells. nih.gov

In Vitro Studies: A library of synthesized analogues would be screened using a panel of in vitro assays. For example, to evaluate anticancer potential, researchers would use assays to measure cytotoxicity (e.g., MTT assay) against various cancer cell lines, apoptosis induction (e.g., caspase 3/7 assays), and cell migration inhibition (e.g., scratch assay). nih.gov Comparative studies among the analogues would help establish SAR, identifying which structural features are critical for the observed activity. For instance, studies on other phenolic derivatives have shown that specific substitutions can induce cell death through mechanisms like modulating mitochondrial calcium levels. nih.gov

In Silico Studies: Computational methods are invaluable for predicting the properties and potential biological targets of novel analogues. Molecular docking studies can be used to simulate the binding of the derivatives to the active sites of specific enzymes or receptors. nih.govplos.org By comparing the calculated binding energies and binding poses of different analogues, researchers can prioritize which derivatives to synthesize and test. nih.gov Furthermore, in silico tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), helping to identify candidates with favorable drug-like characteristics. nih.gov

Through this iterative cycle of design, synthesis, and comparative testing, the chemical and biological properties of this compound derivatives can be systematically optimized for a desired application.

Prodrug and Pro-Compound Strategies